molecular formula C8H10OSe B14470775 (Ethaneseleninyl)benzene CAS No. 65275-41-4

(Ethaneseleninyl)benzene

Cat. No.: B14470775
CAS No.: 65275-41-4
M. Wt: 201.13 g/mol
InChI Key: UABIGQVTHWGILS-UHFFFAOYSA-N
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Description

(Ethaneseleninyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to an ethane group, which is further attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (ethaneseleninyl)benzene typically involves the reaction of ethylselenol with bromobenzene under specific conditions. The reaction proceeds as follows:

    Preparation of Ethylselenol: Ethylselenol can be synthesized by the reduction of diethyl diselenide using sodium borohydride in ethanol.

    Formation of this compound: Ethylselenol is then reacted with bromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common

Chemical Reactions Analysis

Types of Reactions: (Ethaneseleninyl)benzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Ethaneselenol or other reduced forms.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

(Ethaneseleninyl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and antioxidant treatments.

    Industry: this compound can be used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (ethaneseleninyl)benzene involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:

    Nucleophilic Attack: Selenium can donate electron pairs to electrophilic centers, facilitating the formation of new bonds.

    Electrophilic Attack: Selenium can also accept electron pairs from nucleophiles, leading to the formation of selenonium ions.

Comparison with Similar Compounds

(Ethaneseleninyl)benzene can be compared with other organoselenium compounds such as:

    Phenylselenol: Similar in structure but with a direct selenium-benzene bond.

    Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.

    Selenophenes: Selenium-containing heterocycles with different reactivity profiles.

Properties

CAS No.

65275-41-4

Molecular Formula

C8H10OSe

Molecular Weight

201.13 g/mol

IUPAC Name

ethylseleninylbenzene

InChI

InChI=1S/C8H10OSe/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UABIGQVTHWGILS-UHFFFAOYSA-N

Canonical SMILES

CC[Se](=O)C1=CC=CC=C1

Origin of Product

United States

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